1-(4-Bromo-2-fluorophenyl)pentan-2-one
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Overview
Description
1-(4-Bromo-2-fluorophenyl)pentan-2-one is an organic compound characterized by a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pentan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)pentan-2-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 4-bromo-2-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, prepared from 4-bromo-2-fluorobromobenzene and magnesium, can be reacted with pentanone to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)pentan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development and as a potential therapeutic agent.
Industry: Employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-fluorophenyl)pentan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-bromophenyl)pentan-2-one
1-(2-fluorophenyl)pentan-2-one
1-(4-chlorophenyl)pentan-2-one
1-(2-bromophenyl)pentan-2-one
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Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)pentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMGALBSESUVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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